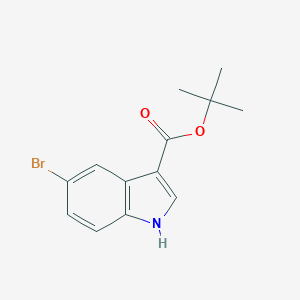

tert-Butyl 5-bromo-1H-indole-3-carboxylate

Description

Historical Context and Evolution of Indole (B1671886) Chemistry

The journey of indole chemistry began in the mid-19th century with the study of the dye indigo. wikipedia.orgbiocrates.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org This discovery marked the beginning of a rich history of research into indole-containing compounds. By the early 20th century, the indole nucleus was identified as a core component of many important alkaloids, the essential amino acid tryptophan, and plant hormones like auxin, which intensified research in this area. wikipedia.orgingentaconnect.comeurekaselect.com Early synthetic methods, such as the Fischer indole synthesis developed in 1883, provided foundational tools for accessing substituted indoles. wikipedia.orgcreative-proteomics.com Over the decades, indole chemistry has evolved dramatically, with the development of more sophisticated and efficient synthetic methodologies, including modern cross-coupling reactions and C-H functionalization techniques. arkat-usa.orgnumberanalytics.com

Significance of the Indole Nucleus as a Privileged Scaffold in Organic Synthesis and Medicinal Chemistry

The indole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. ingentaconnect.comeurekaselect.comnih.govbenthamdirect.com This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for drug discovery. nih.gov The indole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and cation-π interactions, contributes to its promiscuity as a ligand for a diverse range of receptors and enzymes. nih.gov Consequently, the indole motif is present in a multitude of approved drugs with a wide spectrum of therapeutic applications, including anti-inflammatory agents (e.g., indomethacin), anti-migraine drugs (e.g., sumatriptan), and anti-emetics (e.g., ondansetron). wikipedia.orgarkat-usa.org In organic synthesis, the indole scaffold serves as a versatile building block for the construction of complex natural products and novel molecular architectures. numberanalytics.com

Overview of Functionalized Indoles as Research Targets and Building Blocks

Functionalized indoles, which are indole rings bearing various substituents at different positions, are key targets in contemporary chemical research. researchgate.net The introduction of functional groups onto the indole core allows for the fine-tuning of its steric and electronic properties, which in turn modulates its biological activity and chemical reactivity. mdpi.com The development of site-selective functionalization methods for the indole ring is a major area of focus, as it enables the synthesis of diverse libraries of indole derivatives for biological screening. acs.org These functionalized indoles not only serve as valuable research tools for probing biological pathways but also act as crucial intermediates in the synthesis of complex pharmaceuticals and agrochemicals. researchgate.netnih.gov The strategic placement of substituents can enhance potency, improve pharmacokinetic properties, and reduce off-target effects of drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-bromo-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)10-7-15-11-5-4-8(14)6-9(10)11/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCLXRQHVKTSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647745 | |

| Record name | tert-Butyl 5-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033265-51-8 | |

| Record name | tert-Butyl 5-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of Tert Butyl 5 Bromo 1h Indole 3 Carboxylate

Reactivity of the Bromo-Substituent at the C5 Position

The bromine atom at the C5 position of the indole (B1671886) ring is a key functional handle for introducing molecular diversity. Its reactivity is dominated by metal-catalyzed cross-coupling reactions, as direct nucleophilic substitution is generally disfavored.

Nucleophilic Substitution Pathways

Direct nucleophilic aromatic substitution (SNAr) on the C5-bromo position of the indole ring is a challenging transformation. The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, which can stabilize the negative charge of the intermediate Meisenheimer complex. In tert-butyl 5-bromo-1H-indole-3-carboxylate, the indole nucleus itself is electron-rich, and the carboxylate group is not sufficiently electron-withdrawing to facilitate this pathway under standard nucleophilic substitution conditions. Consequently, attempts to displace the bromide with nucleophiles such as alkoxides, amides, or cyanides without a metal catalyst are typically unsuccessful. The preferred methods for forming C-C, C-N, and C-O bonds at this position involve transition metal catalysis.

Metal-Catalyzed Cross-Coupling Transformations for C-C, C-N, and C-O Bond Formation

The C5-bromo substituent serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These methods provide reliable and versatile routes for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Carbon-Carbon (C-C) Bond Formation: The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is widely used to form C-C bonds at the C5 position of bromoindoles. researchgate.netwikipedia.org This reaction is valued for its mild conditions and tolerance of various functional groups. Similarly, the Sonogashira reaction allows for the coupling of terminal alkynes, providing access to 5-alkynylindole derivatives, which are valuable synthetic intermediates. researchgate.netunl.pt Other notable C-C bond-forming reactions include the nickel-catalyzed reductive cross-coupling with alkyl iodides. researchgate.net

Interactive Table: Examples of C-C Cross-Coupling Reactions on 5-Bromoindoles

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-Arylindole | nih.gov |

| Suzuki-Miyaura | Heteroarylboronic acid | Pd/SPhos / K₂CO₃ | 5-Heteroarylindole | rsc.org |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynylindole | researchgate.net |

| Nickel-Catalyzed Reductive Coupling | Alkyl iodide | NiBr₂·diglyme / Ligand / Mn | 5-Alkylindole | researchgate.net |

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling aryl halides with a wide range of nitrogen nucleophiles, including primary and secondary amines, anilines, and N-heterocycles. rsc.orgwikipedia.org This palladium-catalyzed reaction has been successfully applied to 5-bromoindoles, enabling the synthesis of 5-aminoindole (B14826) derivatives. rsc.orgresearchgate.net An older, yet still relevant, method is the copper-catalyzed Ullmann condensation, which is also effective for the N-arylation of indoles at the C5 position. researchgate.netnih.gov

Carbon-Oxygen (C-O) Bond Formation: The formation of a C-O bond at the C5 position, leading to 5-aryloxyindole derivatives, is most commonly achieved through the Ullmann condensation. nih.govorganic-chemistry.org This reaction typically involves the coupling of the bromoindole with a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures.

Transformations Involving the Indole-3-carboxylate (B1236618) Moiety

The tert-butyl ester at the C3 position influences the reactivity of the indole ring and is itself a site for chemical modification.

Chemical Modifications of the tert-Butyl Ester Group

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions. thieme.de However, it can be cleaved when desired.

Acid-Catalyzed Hydrolysis (Deprotection): The most common method for removing a tert-butyl ester is through treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane. acs.org This reaction proceeds via a stable tert-butyl cation, allowing the cleavage to occur under relatively mild, non-hydrolytic conditions. However, care must be taken, as acidic conditions can sometimes lead to unexpected side reactions or degradation of the sensitive indole nucleus. arkat-usa.org

Conversion to Other Esters and Amides: The tert-butyl ester can be converted into other functional groups without proceeding through the free carboxylic acid. A one-pot method involves the in-situ generation of an acid chloride intermediate using a chlorinating agent (e.g., α,α-dichlorodiphenylmethane or PCl₃) with a catalyst like SnCl₂. organic-chemistry.orgresearchgate.net This activated intermediate can then be reacted directly with various alcohols or amines to yield a wide range of esters and amides. organic-chemistry.orgresearchgate.net

Reactions at the Carbonyl Functionality

The carbonyl group of the ester is susceptible to nucleophilic attack, primarily from strong reducing agents.

Reduction to Primary Alcohol: The ester can be reduced to the corresponding primary alcohol (5-bromo-1H-indol-3-yl)methanol. This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent. libretexts.org Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Partial Reduction to Aldehyde: Under carefully controlled conditions, typically at low temperatures (-78 °C), the ester can be partially reduced to the corresponding aldehyde, 5-bromo-1H-indole-3-carbaldehyde, using a sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H). libretexts.org

Reactivity of the Indole Nitrogen (N1)

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton (N-H), making it a site for both deprotonation-alkylation/arylation and electrophilic attack. For many transformations, particularly metal-catalyzed cross-couplings, protection of the N1 position is crucial to prevent side reactions and improve solubility and yields.

N-Alkylation: The indole nitrogen can be deprotonated with a suitable base, such as sodium hydride (NaH), to form an indolide anion. This nucleophilic anion readily reacts with various electrophiles, most commonly alkyl halides, to afford N-alkylated indole derivatives.

N-Arylation: The formation of a bond between the indole nitrogen and an aryl group can be achieved using transition metal catalysis. Both the copper-catalyzed Ullmann N-arylation and the palladium-catalyzed Buchwald-Hartwig amination are effective methods for coupling indoles with aryl halides. nih.govorganic-chemistry.org These reactions provide access to a broad range of N-arylindole structures.

N-Protection: To modulate reactivity and prevent undesired side reactions at the nitrogen, a variety of protecting groups can be installed. Common protecting groups for the indole nitrogen include the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347), or silyl (B83357) groups like triisopropylsilyl (TIPS). These groups can be readily removed under specific conditions (acid for Boc, fluoride (B91410) sources like TBAF for silyl groups) once the desired transformations at other positions are complete. acs.org

N-Acylation and Other Electrophilic Substitutions at N1

The nitrogen atom (N1) of the indole ring in this compound bears a proton and can readily undergo substitution with various electrophiles, a reaction that is fundamental to its derivatization. This process typically begins with the deprotonation of the N-H group using a suitable base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form a nucleophilic indolide anion. This anion can then react with a range of electrophiles.

N-acylation is a common transformation, achieved by reacting the indolide anion with acylating agents like acid chlorides or anhydrides. This reaction is often used to install an acyl group, which can modify the electronic properties of the indole ring or serve as a protecting group. researchgate.net Similarly, N-alkylation can be performed using alkyl halides in the presence of a base, and N-sulfonylation is achieved with sulfonyl chlorides. mdpi.com These reactions provide a straightforward method for introducing functional diversity at the N1 position. A direct acylation method using carboxylic acids with dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) has also been reported for 5-substituted indoles. researchgate.net

| Reaction Type | Electrophile | Typical Reagents & Conditions | Product Type |

|---|---|---|---|

| N-Acylation | Acetyl Chloride | 1. NaH, THF, 0 °C 2. CH₃COCl | N-Acetyl Indole |

| N-Alkylation | Benzyl (B1604629) Bromide | KOH, DMSO, 25 °C | N-Benzyl Indole |

| N-Sulfonylation | Tosyl Chloride | 1. NaH, DMF 2. TsCl | N-Tosyl Indole |

| N-Acylation (Direct) | Carboxylic Acid (R-COOH) | DCC, DMAP, CH₂Cl₂ | N-Acyl Indole |

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution. niscpr.res.in The most reactive position is typically C3, but in this compound, this position is already substituted. The reactivity of the remaining positions is influenced by the existing substituents. The tert-butyl carboxylate group at C3 is electron-withdrawing, which deactivates the pyrrole (B145914) part of the ring (C2, N1) towards electrophilic attack. Conversely, the bromo group at C5 is deactivating but directs incoming electrophiles to the ortho and para positions (C4 and C6).

Studies on analogous compounds, such as methyl indole-3-carboxylate, have shown that electrophilic bromination with bromine in acetic acid can lead to regioselective dibromination at the C5 and C6 positions. nih.gov This suggests that the benzene (B151609) portion of the indole ring remains sufficiently reactive for further substitution. Halogenation can also occur at other positions depending on the specific reagents and conditions used. mdpi.com

Direct nucleophilic aromatic substitution (SNAr) on the indole ring is generally challenging due to its electron-rich nature. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the intermediate Meisenheimer complex, which is not the case for this molecule under normal conditions. youtube.comnih.gov Therefore, displacement of the C5-bromo group via a direct SNAr mechanism is not a commonly employed strategy.

Strategies for Introducing Additional Functional Groups on the Indole Core

One of the most powerful features of this compound is the C5-bromo substituent, which serves as a versatile handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the C5 position with aryl or vinyl boronic acids or esters to form new C-C bonds. It is widely used to synthesize biaryl structures and is tolerant of many functional groups. nih.govmdpi.com

Sonogashira Coupling : This reaction involves the palladium- and copper-cocatalyzed coupling of the C5-bromo group with terminal alkynes. thieme-connect.denih.gov It is a highly reliable method for installing alkynyl moieties, which can serve as precursors for further transformations. researchgate.netnih.gov

Heck Coupling : The Heck reaction allows for the formation of C-C bonds by coupling the indole with alkenes in the presence of a palladium catalyst. rsc.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling the C5-bromo position with a wide variety of primary and secondary amines, or even ammonia (B1221849) equivalents. wikipedia.orglibretexts.orgorganic-chemistry.org This provides direct access to 5-aminoindole derivatives.

Beyond cross-coupling, the ester at the C3 position can also be modified. For example, it can be hydrolyzed to the corresponding carboxylic acid or reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride. Under certain palladium-catalyzed conditions, indole-3-carboxylic acids have been shown to undergo decarboxylation, leading to functionalization at the C2 position. nih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | 5-Arylindole |

| Sonogashira | R-C≡C-H | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) | 5-Alkynylindole |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C(sp²)-C(sp²) | 5-Alkenylindole |

| Buchwald-Hartwig | R₂NH | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | C(sp²)-N | 5-Aminoindole |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the structure of this compound.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the signals corresponding to each proton are distinguished by their chemical shift (δ), multiplicity (splitting pattern), and integration value. The spectrum is expected to show a distinct signal for the N-H proton of the indole ring, typically appearing as a broad singlet in the downfield region (around 8.0-9.0 ppm).

The aromatic protons on the benzene ring portion of the indole structure would appear in the range of approximately 7.2 to 8.2 ppm. Specifically, the proton at the C4 position is expected to be a doublet, the C6 proton a doublet of doublets, and the C7 proton a doublet. The proton at the C2 position of the indole ring typically appears as a singlet or a narrow triplet further downfield in the aromatic region.

A characteristic sharp singlet, integrating to nine protons, is observed in the upfield region (typically around 1.6 ppm). This signal is indicative of the magnetically equivalent protons of the tert-butyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | ~8.5 | Broad Singlet |

| H-2 | ~8.1 | Singlet |

| H-4 | ~8.1 | Doublet |

| H-6 | ~7.3 | Doublet of Doublets |

| H-7 | ~7.4 | Doublet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is expected to have a chemical shift in the downfield region, typically around 160-170 ppm. The quaternary carbon of the tert-butyl group would appear around 80-85 ppm, while the methyl carbons of this group would produce a signal further upfield, around 28 ppm.

The carbon atoms of the indole ring will have signals in the aromatic region (approximately 110-140 ppm). The carbon atom bonded to the bromine (C5) would be found around 115 ppm. The other carbons of the bicyclic system (C2, C3, C3a, C4, C6, C7, and C7a) would each produce a distinct signal in this region, confirming the core structure of the indole.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~163 |

| C2 | ~132 |

| C3 | ~108 |

| C3a | ~126 |

| C4 | ~124 |

| C5 | ~115 |

| C6 | ~123 |

| C7 | ~113 |

| C7a | ~135 |

| -C (CH₃)₃ | ~81 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, it would show correlations between the adjacent aromatic protons (H4, H6, H7), helping to confirm their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., connecting the H4 signal to the C4 signal).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments. For example, HMBC would show a correlation from the tert-butyl protons to the quaternary ester carbon and the carbonyl carbon, confirming the structure of the tert-butyl carboxylate group and its attachment point.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

A common fragmentation pathway involves the loss of the tert-butyl group (C₄H₉), resulting in a significant fragment ion peak at [M-57]⁺. Another expected fragmentation is the loss of isobutylene (B52900) (C₄H₈) to give a peak at [M-56]⁺. Further fragmentation of the indole ring structure can also be observed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. The experimentally determined monoisotopic mass from HRMS for this compound would be compared to the calculated theoretical mass to confirm the molecular formula, C₁₃H₁₄BrNO₂.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display several characteristic absorption bands.

A prominent, sharp absorption band is expected in the region of 1700-1720 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional group. The N-H stretching vibration of the indole ring would appear as a moderate to sharp band around 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic tert-butyl group would be observed around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively. The C-N stretching and N-H bending vibrations would be found in the fingerprint region (below 1600 cm⁻¹), along with absorptions corresponding to the C-Br stretch, typically at lower wavenumbers.

Table 3: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | ~3350 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aliphatic C-H | Stretch | ~2970 |

| C=O (Ester) | Stretch | ~1710 |

| C=C (Aromatic) | Stretch | ~1600-1450 |

| C-N | Stretch | ~1300 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, which is achiral, the primary focus of X-ray diffraction analysis is the determination of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, analysis of closely related indole derivatives provides a strong basis for predicting its structural characteristics. For instance, the crystal structure of the parent indole-3-carboxylic acid reveals the formation of centrosymmetric hydrogen-bonded dimers in the solid state. nih.govresearchgate.net It is plausible that the N-H group of this compound could participate in similar hydrogen bonding interactions, influencing the crystal packing.

The conformation of the bulky tert-butyl group attached to the carboxylate function is of significant interest. In related structures, such as tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, the tert-butyl group exhibits a staggered conformation to minimize steric strain. nih.gov The dihedral angle between the plane of the indole ring system and the carboxylate group is another critical parameter that would be precisely determined by X-ray crystallography. Studies on similar structures, like tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate, provide insights into typical bond lengths and angles for N-Boc protected indole systems. researchgate.net

A hypothetical crystallographic analysis would yield a data table similar to the one below, summarizing key structural parameters.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value | Description |

| Crystal System | Monoclinic (Predicted) | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c (Predicted) | The space group provides a detailed description of the symmetry elements within the crystal. |

| a (Å) | Value to be determined | The length of the 'a' axis of the unit cell. |

| b (Å) | Value to be determined | The length of the 'b' axis of the unit cell. |

| c (Å) | Value to be determined | The length of the 'c' axis of the unit cell. |

| β (°) | Value to be determined | The angle of the 'β' axis of the unit cell for a monoclinic system. |

| Volume (ų) | Value to be determined | The volume of the unit cell. |

| Z | 4 (Predicted) | The number of molecules per unit cell. |

| C-N Bond Lengths (Å) | ~1.4 (Predicted) | The typical range for carbon-nitrogen single bonds within the indole ring and to the Boc protecting group. researchgate.net |

| C=O Bond Lengths (Å) | ~1.2 (Predicted) | The typical length of the carbonyl double bond in the carboxylate group. |

| Indole Ring Planarity | Nearly Planar (Predicted) | The fused bicyclic indole system is expected to be largely planar. |

| Intermolecular Interactions | N-H···O Hydrogen Bonds (Predicted) | Potential hydrogen bonding between the indole N-H and the carbonyl oxygen of a neighboring molecule. |

Methodological Approaches for Resolving Ambiguities in Spectroscopic Data

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide substantial information for structure elucidation, ambiguities can arise, particularly in complex molecules. A combination of spectroscopic methods and, where necessary, computational chemistry is often employed to resolve such uncertainties for compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the carbon-hydrogen framework. However, overlapping signals or complex splitting patterns can create ambiguity. To resolve this, two-dimensional (2D) NMR techniques are invaluable:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the connectivity of the spin systems within the indole ring and the tert-butyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for confirming the position of the bromo and carboxylate substituents on the indole ring by observing correlations from protons to these carbons. For example, the proton at position 4 would be expected to show an HMBC correlation to the carbon at position 5 (C-Br) and the bridgehead carbon.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which helps to confirm the molecular formula. mdpi.com Fragmentation patterns observed in tandem MS (MS/MS) experiments can help to piece the structure together. For this compound, characteristic losses would be expected, such as the loss of the tert-butyl group or the entire tert-butoxycarbonyl group, providing evidence for these structural motifs.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The presence of a sharp N-H stretching band and a strong C=O stretching band from the carboxylate group would be key features. In cases of ambiguity, such as distinguishing between intermolecular and intramolecular hydrogen bonding, temperature-dependent or concentration-dependent IR studies can be employed.

Computational Chemistry: In cases where spectroscopic data remains ambiguous, computational methods like Density Functional Theory (DFT) can be used to predict NMR chemical shifts and IR vibrational frequencies for a proposed structure. mdpi.com Comparing these calculated spectra with the experimental data can provide strong evidence to support or refute a particular structural assignment.

Interactive Data Table: Spectroscopic Data for Related Indole Compounds

| Technique | Compound | Key Observations and Interpretations | Reference |

| ¹H NMR | 1H-Indole-2-carbohydrazide | Shows distinct signals for indole protons, with chemical shifts and coupling constants characteristic of the substitution pattern. NH and NH₂ protons are also observed. | mdpi.com |

| ¹³C NMR | N'-((4-bromobenzylidene)-1H-indole-2-carbohydrazide) | Provides chemical shifts for all carbon atoms, including the indole ring, the carbonyl group, and the attached phenyl ring, confirming the overall structure. | mdpi.com |

| IR Spectroscopy | 5-Methoxy-1H-indole-2-carboxylic acid | Reveals characteristic differences in the IR spectra of different polymorphic forms, confirming different patterns of intermolecular hydrogen bonds. | mdpi.com |

| Mass Spectrometry | 5-tert-butyl-3-nitrophthalonitrile | Used alongside other spectroscopic techniques to fully characterize the compound and its intermediates. | researchgate.net |

By integrating data from these various methodological approaches, a comprehensive and unambiguous spectroscopic and structural characterization of this compound can be achieved.

Conclusion

tert-Butyl 5-bromo-1H-indole-3-carboxylate is a strategically functionalized indole (B1671886) derivative that has proven to be a valuable and versatile intermediate in organic synthesis. Its utility is derived from the presence of a bromine atom and a tert-butyl carboxylate group, which allow for a wide range of chemical transformations. From its role in fundamental cross-coupling reactions to its application in the synthesis of complex, biologically active molecules, this compound continues to be an important tool for chemists in both academic and industrial research. The ongoing development of novel synthetic methodologies will likely further expand the applications of this and other functionalized indoles in the pursuit of new medicines and materials.

Computational Chemistry and Theoretical Investigations of Tert Butyl 5 Bromo 1h Indole 3 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations systematically alter the molecular structure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like tert-butyl 5-bromo-1H-indole-3-carboxylate, which contains a rotatable tert-butyl group, conformational analysis is essential. This involves identifying various stable conformers and determining their relative energies to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties.

HOMO: The HOMO is the orbital from which an electron is most easily removed. Regions of the molecule with a high HOMO density are typically electron-rich and susceptible to electrophilic attack.

LUMO: The LUMO is the orbital to which an electron is most easily added. Regions with high LUMO density are electron-deficient and represent likely sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more easily polarized and reactive.

A theoretical study would calculate these values to predict the reactivity of this compound.

Table 1: Hypothetical Frontier Molecular Orbital Data This table illustrates the type of data that would be generated from a DFT analysis. Specific values for this compound are not currently published.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | N/A | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | N/A | Energy of the Lowest Unoccupied Molecular Orbital |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are electron-rich and attractive to electrophiles. These are often associated with lone pairs on heteroatoms like oxygen or nitrogen.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-poor and attractive to nucleophiles. These are typically found around hydrogen atoms, particularly those bonded to electronegative atoms.

Green regions: Represent areas of neutral potential.

For this compound, an MEP map would highlight the electron-rich indole (B1671886) ring and carbonyl oxygen, as well as the electron-deficient N-H proton, providing a visual guide to its reactive sites.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These calculated values are then compared with experimental spectra to confirm the structure or to help in the assignment of complex spectra. While highly valuable, specific computational studies detailing the predicted NMR shifts for this compound have not been reported in the literature.

Theoretical Studies on Reaction Mechanisms and Transition States in Indole Functionalization

Computational chemistry is instrumental in elucidating reaction mechanisms. For the functionalization of this compound, theoretical studies could be employed to:

Map the potential energy surface of a reaction.

Identify the structures of transition states, which are the high-energy points along the reaction coordinate.

Calculate the activation energies, which determine the reaction rate.

Evaluate the energies of intermediates and products to predict reaction feasibility and selectivity.

Such studies would provide a deep, atomistic-level understanding of how this indole derivative participates in chemical transformations, but specific mechanistic investigations on this compound are not documented in published research.

Molecular Modeling and Docking Studies for Indole-Based Ligands

Indole scaffolds are common in biologically active molecules and are often studied as ligands that bind to proteins and other biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, e.g., a protein).

If this compound were to be investigated as a potential drug candidate, docking studies would be performed to:

Predict its binding affinity and pose within the active site of a target protein.

Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom).

Guide the design of more potent and selective derivatives.

While many docking studies on various indole derivatives exist, specific molecular modeling and docking analyses focused on this compound are not available in the scientific literature.

Research Applications As a Synthetic Building Block and Pharmacophore Scaffold

Role in the Synthesis of Complex Organic Molecules and Natural Product Analogs

The strategic placement of the bromine atom on the indole (B1671886) ring of tert-Butyl 5-bromo-1H-indole-3-carboxylate makes it an invaluable starting material for constructing intricate molecular architectures, including analogs of natural products. rsc.org The bromo group serves as a versatile chemical handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, at the 5-position. This capability is crucial for the total synthesis of complex natural products and their analogs, where precise control over the molecular structure is essential. For instance, this building block can be utilized in the synthesis of indolocarbazoles, a class of natural products known for their significant biological activities. rsc.org The ability to readily functionalize the C5 position is a key step in building the polycyclic framework characteristic of these molecules.

Development of Diverse Indole-Based Chemical Libraries

In modern drug discovery, the generation of chemical libraries containing a wide variety of related structures is essential for high-throughput screening and the identification of new lead compounds. This compound is an ideal starting scaffold for creating diverse indole-based libraries. nih.gov The reactivity of the C-Br bond allows for the parallel synthesis of numerous analogs, each with a different substituent at the 5-position. Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen can be easily removed under acidic conditions, revealing a secondary amine that can be further functionalized. The carboxylate group at the 3-position can also be converted into various amides, esters, or other functional groups. This multi-point diversification strategy enables the rapid generation of a large library of unique indole derivatives from a single, common precursor, significantly accelerating the drug discovery process.

Applications in Medicinal Chemistry Research

The indole-3-carboxylate (B1236618) scaffold is a well-established pharmacophore in medicinal chemistry, and this compound serves as a key intermediate in harnessing its therapeutic potential.

The indole core is a prominent feature in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net The indole ring system is aromatic and capable of participating in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for binding to biological targets like enzymes and receptors. researchgate.net The structural versatility of the indole scaffold allows for the incorporation of different substituents, which can significantly modulate the biological activity of the resulting compounds, leading to the discovery of novel drugs with improved efficacy and safety profiles. nih.gov The indole-3-carboxylate moiety, in particular, is a key structural motif in many biologically active molecules, making it a focal point for drug design and development. acs.org

The synthesis of novel, functionalized indole derivatives is crucial for creating molecular probes to investigate complex biological pathways. Starting from this compound, chemists can systematically synthesize a series of compounds with tailored modifications. For example, the bromine atom can be replaced with fluorescent tags, photoaffinity labels, or biotin groups to create tools for studying protein-ligand interactions, identifying target proteins, or visualizing cellular processes. The ability to perform these modifications allows researchers to design specific molecules that can interact with and report on the function of particular components within a biological system, thereby elucidating the mechanisms of disease and the effects of potential drugs.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The functional handles on this compound make it an excellent platform for conducting detailed SAR studies. nih.govvu.nl By synthesizing a series of analogs where substituents are systematically varied at the N1, C3, and C5 positions, researchers can determine the key structural features required for potent and selective interaction with a biological target. For example, in the development of allosteric modulators for the CB1 receptor, SAR studies revealed that chloro or fluoro groups at the C5 position of the indole ring enhanced potency. nih.gov Similarly, in the design of HIV-1 fusion inhibitors, SAR studies on bis-indole compounds showed that the linkage position between indole rings significantly impacted antiviral activity, with 6-6' linked compounds being more active than 5-5' or 5-6' linked analogs. nih.gov

| Target | Scaffold Modification | Position | Observed Effect on Activity |

| HIV-1 Glycoprotein 41 | Change linkage between bis-indole rings from 6-6' to 5-5' | C5 | Reduced binding affinity and antiviral activity. nih.gov |

| CB1 Receptor | Introduction of chloro or fluoro groups | C5 | Enhanced potency of allosteric modulators. nih.gov |

| EGFR Tyrosine Kinase | Introduction of a bromo group | C5 | Favorable results for inhibitory activity. researchgate.net |

| Various Cancer Cell Lines | Introduction of an aryl group substituted with Br | C5 | Favorable results regarding cytotoxicity. mdpi.com |

The ultimate goal of many drug discovery programs is to design a ligand that binds with high affinity and selectivity to a specific biological target, such as an enzyme or receptor, thereby modulating its function. The indole-3-carboxylate scaffold is frequently used in ligand design. SAR studies provide the empirical data needed to computationally model and predict how a ligand will fit into the binding site of a target protein. acs.org For example, in the development of small molecule HIV-1 fusion inhibitors, SAR data helped define the required shape, charge, and hydrophobic surface needed for a ligand to fit into a conserved hydrophobic pocket on the gp41 protein. nih.govacs.org This understanding of molecular recognition allowed for the rational design of more potent inhibitors, with the most active compounds exhibiting sub-micromolar activity in inhibiting viral replication. nih.govacs.org

Potential Research Applications in Agrochemical Development

The indole scaffold is not only prevalent in pharmaceuticals but also in agrochemicals. Research into the biological activity of indole derivatives has revealed their potential as fungicides, herbicides, and insecticides. The presence of a halogen, such as bromine, on the indole ring has been shown to enhance the biological activity of certain compounds.

A notable area of investigation is the development of novel antifungal agents to combat phytopathogens that threaten crop yields. A study on 3-acyl-5-bromoindole derivatives, which can be synthesized from precursors like this compound, has demonstrated their antifungal activity against Monilinia fructicola and Botrytis cinerea, two significant plant pathogens. The research highlighted that the presence of the bromine atom at the C-5 position of the indole ring was crucial for enhancing the antifungal efficacy. This suggests that this compound could be a valuable starting material for the development of new and effective agrochemical fungicides.

Contributions to Advanced Materials Science Research

The unique electronic and photophysical properties of the indole ring have led to its incorporation into various functional materials. Indole derivatives are being explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs). The ability to tune the electronic properties of the indole core through substitution makes it an attractive building block for designing materials with specific functions.

While direct applications of this compound in materials science are not extensively documented, its structural features suggest potential utility in this field. The bromo substituent can be utilized to create conjugated polymers through cross-coupling reactions, which is a common strategy for synthesizing conductive polymers. These polymers are the active components in many organic electronic devices.

Furthermore, the tert-butyl group can enhance the solubility and processability of organic materials, which is a critical factor for their incorporation into devices. In the context of organic field-effect transistors, the introduction of tert-butyl groups into organic semiconductors has been shown to improve device stability.

The indole-3-carboxylate moiety itself has been investigated in the design of organic dyes for DSSCs. Although specific research on the title compound in this application is limited, the fundamental components of the molecule align with the design principles of materials for organic electronics. Therefore, this compound represents a promising, yet underexplored, platform for the synthesis of novel materials for advanced technological applications. Further research is warranted to fully elucidate its potential in this exciting area of materials science.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes to 5-Bromoindole-3-carboxylates

Traditional methods for synthesizing indole (B1671886) rings, such as the Fischer indole synthesis, often require harsh conditions like strong acids and high temperatures, which are not environmentally friendly. rsc.org Future research is increasingly focused on developing greener, more sustainable synthetic protocols. researchgate.net

Key areas for development include:

Microwave-Assisted Synthesis : This technique offers rapid, efficient, and environmentally friendly reaction conditions for producing indole derivatives. tandfonline.comtandfonline.com

Mechanochemistry : Utilizing methods like ball-milling can induce effective Fischer indolisation in a solvent-free environment, significantly reducing waste. rsc.org

Green Catalysts and Solvents : The use of nanocatalysts, ionic liquids, and water as a solvent is gaining traction to replace conventional hazardous materials. researchgate.netbeilstein-journals.org For instance, unexpected bromine-catalyzed synthesis of bis(indolyl)methanes has been demonstrated in water, showcasing a greener alternative. beilstein-journals.org

Flow Chemistry : Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

The primary challenge is to develop methods that are not only sustainable but also high-yielding and cost-effective, making them viable for large-scale production. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Indole Derivatives

| Method | Advantages | Disadvantages | Sustainability Aspect |

|---|---|---|---|

| Traditional (e.g., Fischer) | Well-established, versatile | Harsh conditions, often low atom economy | Low |

| Microwave-Assisted | Rapid, high yields, energy efficient tandfonline.com | Specialized equipment needed | High |

| Mechanochemical | Solvent-free, high efficiency rsc.org | Can be substrate-limited | Very High |

| Green Catalysis in Water | Environmentally benign solvent, reusable catalysts researchgate.netbeilstein-journals.org | Solubility issues, catalyst separation | High |

Exploration of Novel Functionalization Strategies and Regioselectivity Control

The tert-Butyl 5-bromo-1H-indole-3-carboxylate molecule has multiple sites available for functionalization. A significant challenge lies in controlling the regioselectivity—precisely directing reactions to a specific position on the indole ring. nih.gov The inherent reactivity of the indole nucleus often favors functionalization at the C2 and C3 positions. acs.org

Future research will likely focus on:

C-H Functionalization : Direct C-H functionalization is a powerful tool that avoids the need for pre-functionalized starting materials. rsc.org A major challenge is selectively activating the C-H bonds on the benzenoid ring (C4, C5, C6, C7) over the more reactive pyrrole (B145914) ring. nih.govnih.gov The use of directing groups has been a crucial strategy in achieving olefination at the C4 position, for example. nih.gov

Ligand-Enabled Regiocontrol : Developing new ligands for transition-metal catalysts can switch the regioselectivity of reactions. rsc.org For instance, sulfoxide-2-hydroxypyridine (SOHP) ligands have been used to achieve ligand-controlled C3/C2 selectivity in the oxidative Heck reaction of indoles. scispace.com

Cross-Coupling Reactions : The bromine atom at the C5 position is a prime handle for transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira, allowing for the introduction of diverse aryl and alkynyl groups. researchgate.netnih.gov Research into milder and more versatile catalytic systems remains an active area. researchgate.net

Metal-Free Methodologies : Driven by sustainability and cost-effectiveness, metal-free approaches for functionalization, such as visible-light-induced carbonylation, are emerging as powerful alternatives to traditional metal-catalyzed reactions. researchgate.netacs.org

Integration of Advanced Computational Methods in Design and Discovery

Computational chemistry is an indispensable tool for accelerating the drug discovery process. By modeling molecules and predicting their properties, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. bohrium.comresearchgate.net

Key computational approaches and their future directions include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govresearchgate.net These models help identify key structural features—such as hydrophobicity, electronic properties, and steric parameters—that are crucial for activity, thereby guiding the design of more potent analogues. nih.govresearchgate.net Future QSAR studies will likely incorporate machine learning and larger datasets for enhanced predictive power. rsc.org

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. d-nb.inforesearchgate.net For 5-bromoindole (B119039) derivatives, docking studies have been used to predict binding energies and interactions with targets like VEGFR-2 and EGFR tyrosine kinases, providing insights into their potential as anticancer agents. d-nb.inforesearchgate.netnih.gov The development of more accurate scoring functions and the ability to model protein flexibility are ongoing challenges.

Density Functional Theory (DFT) : DFT calculations are used to investigate the electronic structure, reactivity, and intramolecular interactions of molecules. bohrium.comresearchgate.net This can help rationalize observed regioselectivity and guide the development of new reactions. nih.gov

In Silico Screening : Virtual screening of large compound libraries against biological targets allows for the rapid identification of potential hits. The challenge is to improve the accuracy of these high-throughput methods to reduce false positives and negatives.

Table 2: Role of Computational Methods in Indole Derivative Research

| Method | Application | Key Challenge |

|---|---|---|

| QSAR | Predict biological activity based on structure nih.gov | Requires a robust and diverse dataset for model training |

| Molecular Docking | Predict binding mode and affinity to a target protein d-nb.info | Accurately scoring binding affinity and handling protein flexibility |

| DFT | Analyze electronic properties and reaction mechanisms bohrium.com | High computational cost for large systems |

| In Silico Screening | Rapidly identify potential lead compounds from libraries nih.gov | Balancing speed with accuracy to minimize false results |

Systematic Investigation of Indole-3-carboxylate (B1236618) Derivatives for Emerging Research Areas

Indole derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.gov A systematic approach to synthesizing and screening libraries of 5-bromoindole-3-carboxylate derivatives could uncover novel therapeutic agents.

Promising areas for future investigation include:

Oncology : Many indole derivatives show potent anticancer activity by targeting key proteins like tubulin or protein kinases. nih.govnih.govresearchgate.net The 5-bromo substitution can enhance lipophilicity and impart significant anti-tumor activity. nih.gov Future work should focus on developing derivatives with high potency and selectivity for specific cancer targets.

Neurodegenerative Diseases : Indole-based compounds have been investigated as agents for treating neurodegenerative diseases due to their antioxidant properties and ability to target receptors like the NMDA receptor. nih.gov

Infectious Diseases : The indole scaffold is a valuable starting point for developing new antimicrobial and antiviral agents. nih.gov

Cardiovascular Diseases : Recently, novel indole-3-carboxylic acid derivatives have been designed and synthesized as angiotensin II receptor antagonists for the treatment of hypertension. nih.gov

Materials Science : The unique electronic and photophysical properties of the indole ring make its derivatives candidates for use in organic electronics and as fluorescent probes.

Addressing Scalability and Industrial Feasibility in Synthesis

A significant challenge in translating promising laboratory findings into practical applications is the scalability of the chemical synthesis. nih.gov A reaction that works well on a milligram scale may not be feasible or safe on a kilogram scale. nih.gov

Key considerations for future research include:

Process Optimization : Developing robust and reproducible synthetic routes that can be scaled up efficiently. This involves minimizing the number of steps, avoiding hazardous reagents, and ensuring that purification can be achieved without complex techniques like column chromatography. nih.gov

Cost-Effectiveness : The starting materials and reagents must be readily available and affordable to make the final product economically viable. openmedicinalchemistryjournal.com

Safety and Environmental Impact : Industrial processes must adhere to strict safety and environmental regulations. This reinforces the need for developing green and sustainable synthetic methods from the outset. rsc.org

Automation : Automated synthesis platforms can accelerate the optimization of reaction conditions and facilitate the production of compound libraries for screening, even at the nanoscale, before scaling up promising candidates. nih.govrug.nl A proof-of-concept synthesis of methyl 6-acetylindole-3-carboxylate was successfully performed at a 50 mmol scale, demonstrating the potential for large-scale production of functionalized indoles. nih.gov

By focusing on these unresolved challenges and future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine and technology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 5-bromo-1H-indole-3-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via formylation or carboxylation of 5-bromoindole precursors. For example, formylation using Vilsmeier-Haack conditions (POCl₃/DMF) at 0–5°C, followed by protection with tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine), yields the Boc-protected product . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitoring by TLC and NMR (¹H/¹³C) ensures purity and confirms the absence of unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for the tert-butyl singlet at ~1.6 ppm (9H) and the indole NH signal (if deprotected) at ~10–12 ppm. The bromine substituent deshields adjacent protons, causing distinct splitting patterns .

- ¹³C NMR : Confirm the carbonyl group (C=O) at ~160–165 ppm and the quaternary tert-butyl carbon at ~80 ppm .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₃H₁₄BrNO₂: calc. 296.0234, observed 296.0236) .

- X-ray crystallography : Resolve bond angles and torsional strain in the indole ring using SHELX or ORTEP-3 for Windows .

Q. What safety precautions are critical when handling tert-butyl 5-bromo-1H-indole-3-carboxylate in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/ingestion; if exposed, rinse with water and seek medical attention . Store in a sealed container at 2–8°C, away from oxidizers and ignition sources. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from byproducts or regioisomers during synthesis?

- Methodological Answer : Byproducts often stem from incomplete Boc protection or bromine displacement. Use LC-MS to identify impurities and optimize reaction conditions (e.g., higher Boc₂O stoichiometry or prolonged reaction times). For regioisomers, employ NOESY NMR or computational modeling (DFT) to differentiate positional bromine effects on indole ring electron density .

Q. What strategies are effective for optimizing Suzuki-Miyaura cross-coupling reactions using this compound as a boronic ester precursor?

- Methodological Answer : Convert the bromine to a boronic ester via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, KOAc, 80°C). Optimize solvent (THF or dioxane) and catalyst (Pd(PPh₃)₄ vs. XPhos-Pd-G3) to minimize dehalogenation. Monitor coupling efficiency with aryl halides via HPLC-MS .

Q. How can hydrogen bonding and π-π stacking interactions in the crystal lattice influence the compound’s stability and reactivity?

- Methodological Answer : Analyze X-ray data (e.g., C=O⋯H-N hydrogen bonds and indole ring stacking) using Mercury software. Graph set analysis (Etter’s rules) identifies recurring motifs, while Hirshfeld surfaces quantify intermolecular interactions. These patterns predict solubility and stability under thermal stress .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution or photochemical reactions?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electrophilic sites (e.g., C-5 bromine). TD-DFT predicts UV-vis absorption for photostability studies. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets like WDR5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.